molecular formula C15H13NO2 B241809 3-(benzylamino)-2-benzofuran-1(3H)-one

3-(benzylamino)-2-benzofuran-1(3H)-one

Cat. No. B241809
M. Wt: 239.27 g/mol
InChI Key: SXRNXWZOQUSCJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzylamino)-2-benzofuran-1(3H)-one, also known as Furosemide, is a potent diuretic drug that is used to treat conditions such as edema, hypertension, and congestive heart failure. Furosemide works by inhibiting the reabsorption of sodium, chloride, and water in the kidneys, leading to increased urine production and elimination of excess fluid from the body.

Mechanism of Action

3-(benzylamino)-2-benzofuran-1(3H)-one works by inhibiting the sodium-potassium-chloride cotransporter (NKCC2) in the ascending limb of the loop of Henle in the kidney. This leads to decreased reabsorption of sodium, chloride, and water, resulting in increased urine production and elimination of excess fluid from the body.
Biochemical and Physiological Effects:
3-(benzylamino)-2-benzofuran-1(3H)-one has several biochemical and physiological effects, including:
1. Increased urine production and elimination of excess fluid from the body.
2. Decreased reabsorption of sodium, chloride, and water in the kidney.
3. Reduced blood volume and cardiac output.
4. Decreased blood pressure.
5. Increased excretion of potassium and magnesium.

Advantages and Limitations for Lab Experiments

3-(benzylamino)-2-benzofuran-1(3H)-one has several advantages for lab experiments, including its well-established diuretic properties and its ability to inhibit NKCC2 in the kidney. However, 3-(benzylamino)-2-benzofuran-1(3H)-one also has some limitations, including its potential for off-target effects and its relatively short half-life.

Future Directions

There are several future directions for research on 3-(benzylamino)-2-benzofuran-1(3H)-one, including:
1. Investigating the role of 3-(benzylamino)-2-benzofuran-1(3H)-one in the treatment of other conditions, such as acute kidney injury and pulmonary edema.
2. Developing more selective inhibitors of NKCC2 for the treatment of hypertension and other conditions.
3. Investigating the potential use of 3-(benzylamino)-2-benzofuran-1(3H)-one in combination with other diuretics or antihypertensive drugs.
4. Studying the long-term effects of 3-(benzylamino)-2-benzofuran-1(3H)-one on kidney function and electrolyte balance.
5. Investigating the potential use of 3-(benzylamino)-2-benzofuran-1(3H)-one in the treatment of other diseases, such as cancer and autoimmune disorders.
In conclusion, 3-(benzylamino)-2-benzofuran-1(3H)-one is a potent diuretic drug that has been extensively studied for its clinical and scientific applications. Its mechanism of action involves the inhibition of NKCC2 in the kidney, leading to increased urine production and elimination of excess fluid from the body. While 3-(benzylamino)-2-benzofuran-1(3H)-one has several advantages for lab experiments, it also has some limitations and potential for off-target effects. Future research on 3-(benzylamino)-2-benzofuran-1(3H)-one could lead to new treatments for a variety of conditions and diseases.

Synthesis Methods

3-(benzylamino)-2-benzofuran-1(3H)-one can be synthesized through a multi-step process starting from 2-acetylfuran. The first step involves the reaction of 2-acetylfuran with hydrazine hydrate to form 2-hydrazinylfuran. This intermediate is then reacted with benzaldehyde to produce 3-(benzylamino)-2-furylpropenal. The final step involves the reaction of 3-(benzylamino)-2-furylpropenal with acetic anhydride to form 3-(benzylamino)-2-benzofuran-1(3H)-one.

Scientific Research Applications

3-(benzylamino)-2-benzofuran-1(3H)-one has been extensively studied for its diuretic properties and has been used in clinical practice for several decades. In addition to its clinical use, 3-(benzylamino)-2-benzofuran-1(3H)-one has also been used in scientific research to investigate the mechanisms of diuresis and the role of sodium transporters in the kidney. 3-(benzylamino)-2-benzofuran-1(3H)-one has also been used in animal studies to investigate the effects of diuretics on blood pressure and cardiac function.

properties

Product Name

3-(benzylamino)-2-benzofuran-1(3H)-one

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

3-(benzylamino)-3H-2-benzofuran-1-one

InChI

InChI=1S/C15H13NO2/c17-15-13-9-5-4-8-12(13)14(18-15)16-10-11-6-2-1-3-7-11/h1-9,14,16H,10H2

InChI Key

SXRNXWZOQUSCJD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC2C3=CC=CC=C3C(=O)O2

Canonical SMILES

C1=CC=C(C=C1)CNC2C3=CC=CC=C3C(=O)O2

Origin of Product

United States

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